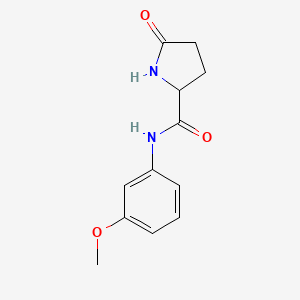
N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide” is a complex organic compound. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2). The “3-Methoxyphenyl” part suggests the presence of a phenyl ring with a methoxy (O-CH3) group at the 3rd position .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. It’s difficult to predict without specific information .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen
Discovery of Novel Compounds
N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide derivatives have been identified as potent inhibitors in the context of medicinal chemistry. For example, substituted derivatives have shown significant potency as selective inhibitors of the Met kinase superfamily, with applications in cancer treatment. One such compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model following oral administration, highlighting its potential as a therapeutic agent (Schroeder et al., 2009).
Molecular Structure and Conformation Analysis
The molecular structure and conformation of related compounds, such as solvated derivatives, have been extensively studied. X-ray analysis and molecular orbital methods have been employed to examine the crystal structure, revealing insights into the compound's conformational properties and potential for interaction with biological targets. Such studies contribute to our understanding of the compound's biological activity and its potential use in drug design (Banerjee et al., 2002).
Biological Activity Studies
Research on the biological activities of this compound derivatives has shown promising results. Studies have investigated the use of chiral auxiliaries for asymmetric acylation and the stereoselective reduction of resulting oxo amides. These methodologies provide alternative approaches to the asymmetric synthesis of biologically active compounds, potentially leading to the development of new therapeutic agents (Ito et al., 1984).
Applications in Drug Discovery and Development
The exploration of this compound derivatives in drug discovery has led to the identification of compounds with antitubercular and antibacterial activities. Design, synthesis, and biological screening of these derivatives have provided new insights into their potential as antitubercular agents, highlighting their significance in addressing global health challenges (Bodige et al., 2019).
Wirkmechanismus
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Given the lack of specific information on this compound, it is challenging to predict the exact pathways it may influence .
Pharmacokinetics
Therefore, its impact on bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, remains unknown .
Result of Action
Without specific studies on this compound, it is difficult to predict its precise effects at the molecular and cellular level .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence its activity .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The biochemical properties of N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide would depend on its interactions with various biomolecules. It could potentially interact with enzymes, proteins, and other biomolecules, influencing their function or structure. The nature of these interactions would depend on the compound’s chemical structure, particularly its functional groups .
Cellular Effects
This compound could potentially influence various cellular processes. It might affect cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the compound’s interactions with cellular components and its distribution within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound would involve its interactions at the molecular level. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound could change over time. This could include changes in the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound could vary with different dosages. This could include threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound could potentially be involved in various metabolic pathways. It could interact with enzymes or cofactors, and could influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on its chemical properties. It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound would depend on its chemical properties and interactions with cellular components. It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-9-4-2-3-8(7-9)13-12(16)10-5-6-11(15)14-10/h2-4,7,10H,5-6H2,1H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKMWXADRBEWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

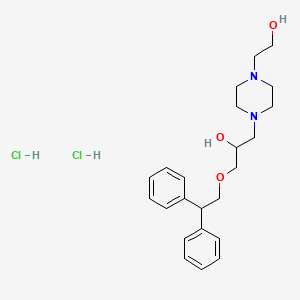
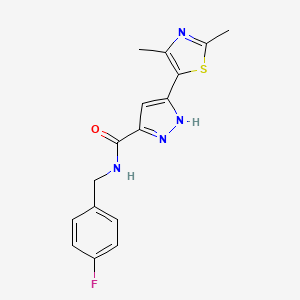

![3-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2698565.png)
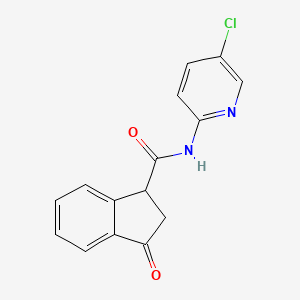
![N-([2,3'-bifuran]-5-ylmethyl)-2-(benzyloxy)acetamide](/img/structure/B2698567.png)
![(E)-4-(Dimethylamino)-1-[(1S,6S)-7-oxa-3-azabicyclo[4.2.0]octan-3-yl]but-2-en-1-one](/img/structure/B2698568.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2698569.png)
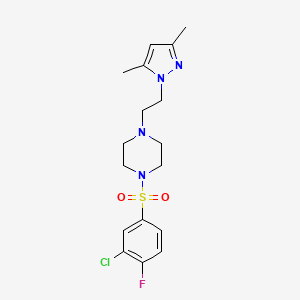
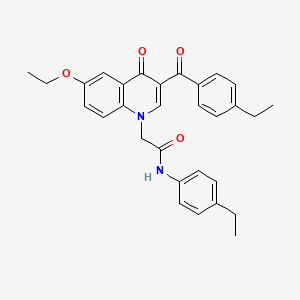

![N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2698577.png)
